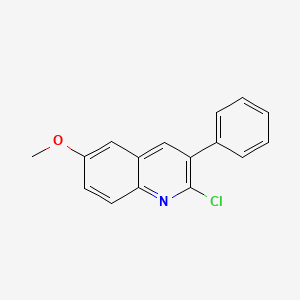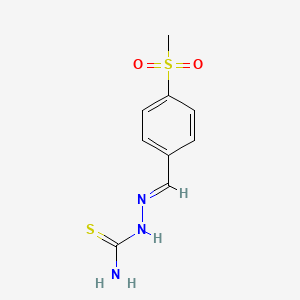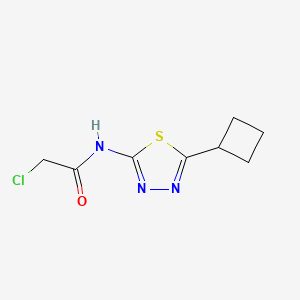
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with the CAS Number: 878668-04-3 . It has a molecular weight of 231.71 and its molecular formula is C8H10ClN3OS . The InChI code for this compound is 1S/C8H11ClN3OS/c9-4-6(13)10-8-12-11-7(14-8)5-2-1-3-5/h5,14H,1-4H2,(H,10,12,13) .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide consists of a cyclobutyl group attached to a thiadiazole ring, which is further connected to an acetamide group via a nitrogen atom . The chlorine atom is attached to the carbon of the acetamide group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . . The storage temperature for this compound is between 2 to 8 degrees Celsius .Scientific Research Applications
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound has been used in the design, synthesis, and evaluation of novel urease inhibitors .
- Methods of Application or Experimental Procedures : The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .
- Results or Outcomes : The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM . This is significantly lower than the IC50 values of the standard inhibitors thiourea and hydroxyurea, which were 22.00 and 100.00 µM, respectively . The docking results were in good agreement with the experimental results .
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3OS/c9-4-6(13)10-8-12-11-7(14-8)5-2-1-3-5/h5H,1-4H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFYPGWANGGREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424593 | |
| Record name | 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide | |
CAS RN |
878668-04-3 | |
| Record name | 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



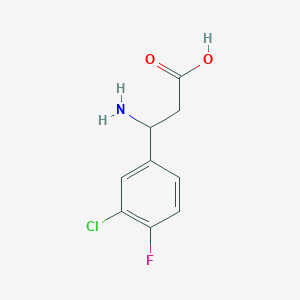
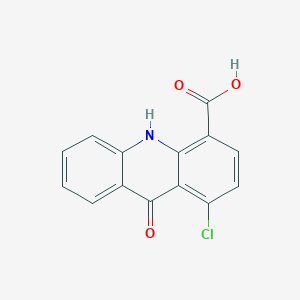
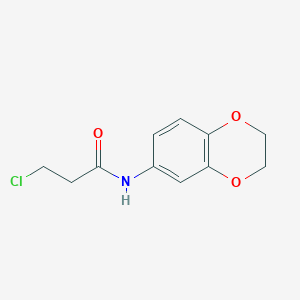
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B1624008.png)
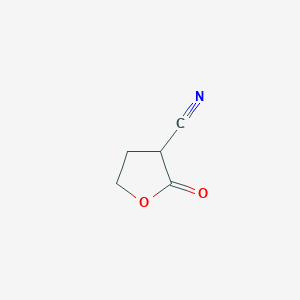
![tert-butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1624011.png)

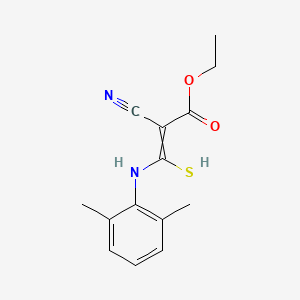
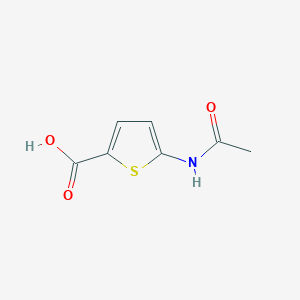
![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)

![7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1624018.png)
